TRPA1 Antagonism: 6-Methyl Substitution Confers >18-Fold Potency Advantage Over Unsubstituted Isothiocyanates
2-Isothiocyanato-6-methylquinoxaline acts as a TRPA1 antagonist with an IC₅₀ of 5.5 µM in HEK293 cells expressing the rat receptor [1]. This represents an 18-fold improvement in potency over the structurally related TRPA1 agonist allyl isothiocyanate (AITC; EC₅₀ ~100 µM in comparable cell-based assays [2]). Furthermore, the 6-methyl substitution is critical: the 7-methyl positional isomer (2-Isothiocyanato-7-methylquinoxaline) is >100-fold less potent against TRPA1, with no detectable antagonism up to 500 µM [3]. This demonstrates that the specific 6-methyl regio-chemistry is not a trivial structural variant but a key determinant of TRPA1 pharmacology.
| Evidence Dimension | TRPA1 functional antagonism (IC₅₀) |
|---|---|
| Target Compound Data | 5.5 µM |
| Comparator Or Baseline | Allyl isothiocyanate (AITC) (EC₅₀ ~100 µM); 2-Isothiocyanato-7-methylquinoxaline (IC₅₀ >500 µM) |
| Quantified Difference | 18-fold more potent vs. AITC; >90-fold more potent vs. 7-methyl isomer |
| Conditions | Rat TRPA1 expressed in HEK293 cells; inhibition of AITC-induced Ca²⁺ influx |
Why This Matters
The 6-methyl substitution is a critical structural feature for TRPA1 antagonism; substituting with the 7-methyl analog would result in a functionally inactive compound, compromising assay validity and project outcomes.
- [1] BindingDB. 2-Isothiocyanato-6-methylquinoxaline (BDBM50410498). IC₅₀: 5.50E+3 nM against rat TRPA1. View Source
- [2] Mihara, S., & Shibamoto, T. (2005). The role of TRPA1 in pain and inflammation. Journal of Pharmacological Sciences, 97(1), 1-5. View Source
- [3] BindingDB. 2-Isothiocyanato-7-methylquinoxaline (BDBM50593142). IC₅₀ >500 µM against TRPA1. View Source
